1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol
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Overview
Description
1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the piperidine ring, a common motif in many biologically active compounds, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring. Subsequent alkylation with methyl iodide introduces the methyl group at the nitrogen atom. The piperidine ring can be introduced via nucleophilic substitution reactions using piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and reagents are chosen to minimize costs and environmental impact, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(piperidin-2-yl)-1H-indole: Similar structure but with an indole ring instead of a pyrazole ring.
1-Methyl-3-(piperidin-2-yl)-1H-pyrrole: Contains a pyrrole ring instead of a pyrazole ring.
Uniqueness
1-Methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. This combination is less common compared to other heterocyclic compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-methyl-5-piperidin-2-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C9H15N3O/c1-12-9(13)6-8(11-12)7-4-2-3-5-10-7/h6-7,10-11H,2-5H2,1H3 |
InChI Key |
DYCVNHYQRKDJIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)C2CCCCN2 |
Origin of Product |
United States |
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